

# Application Notes and Protocols for the Analytical Method Validation of Nizatidine Assay

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## Compound of Interest

Compound Name: Nizax

Cat. No.: B1679011

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These application notes provide a comprehensive overview and detailed protocols for the validation of analytical methods for the quantification of nizatidine in pharmaceutical formulations. The methodologies outlined are based on established High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry techniques, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

## High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a highly specific and sensitive technique for the determination of nizatidine. The following sections detail the experimental protocol and validation parameters for a reversed-phase HPLC (RP-HPLC) method.

## Experimental Protocol

**Objective:** To quantify nizatidine using a validated RP-HPLC method.

**Materials and Reagents:**

- Nizatidine reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)

- Water (HPLC grade/deionized)
- Disodium hydrogen phosphate
- Triethylamine
- Phosphoric acid
- Nizatidine tablets/capsules

Equipment:

- HPLC system with UV detector
- C8 or C18 analytical column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m)
- Analytical balance
- Volumetric flasks
- Pipettes
- Syringe filters (0.45  $\mu$ m)
- Sonicator

Chromatographic Conditions:

Parameter	Condition 1	Condition 2	Condition 3
Mobile Phase	Acetonitrile:Water (90:10 v/v)[1][2]	0.02 M Disodium hydrogen phosphate:Acetonitrile:Methanol:Triethylamine (80:10:10:0.05 v/v/v/v)[3][4]	0.05 M Phosphoric acid:Acetonitrile (50:50 v/v)[5]
Column	C8 (250 mm x 4.6 mm, 5 µm)	C18	C8 (250 mm x 4.6 mm, 5 µm)
Flow Rate	1.1 mL/min	1.5 mL/min	1.0 mL/min
Detection Wavelength	240 nm	320 nm	320 nm
Injection Volume	20 µL	20 µL	20 µL
Temperature	Ambient	Room Temperature	25 °C

#### Procedure:

- **Standard Stock Solution Preparation:** Accurately weigh 10 mg of nizatidine reference standard and transfer it to a 10 mL volumetric flask. Dissolve in the mobile phase and make up the volume to obtain a concentration of 1000 µg/mL.
- **Working Standard Solutions:** From the stock solution, prepare a series of dilutions ranging from 2-50 µg/mL using the mobile phase.
- **Sample Preparation:** Weigh and powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 10 mg of nizatidine into a 10 mL volumetric flask. Add about 7 mL of mobile phase, sonicate for 15 minutes, and then make up the volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter.
- **Analysis:** Inject 20 µL of the standard and sample solutions into the HPLC system and record the chromatograms.

## Method Validation

The developed HPLC method was validated according to ICH guidelines for the following parameters:

Table 1: Summary of HPLC Method Validation Parameters

Parameter	Result (Condition 1)	Result (Condition 2)	Result (Condition 3)
Linearity Range	2-14 µg/mL	0.02-5 µg/mL	5-50 µg/mL
Correlation Coefficient (r <sup>2</sup> )	0.9993	≥ 0.999	> 0.9999
Accuracy (% Recovery)	99.1-101.2%	> 90%	≥ 98.2%
Precision (% RSD)			
- Intraday	≤ 3.5%		
- Interday	≤ 4.2%		
Limit of Detection (LOD)	0.011 µg/mL	0.01 µg/mL	
Limit of Quantification (LOQ)	0.049 µg/mL	0.02 µg/mL	

#### Specificity (Forced Degradation Studies):

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Nizatidine was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The method was found to be specific, as the nizatidine peak was well-resolved from the degradation products.

#### Protocol for Forced Degradation:

- Acid Hydrolysis: Treat the drug solution with 1 M HCl and heat at 80°C for 2 hours.
- Base Hydrolysis: Treat the drug solution with 1 M NaOH and heat at 80°C for 30 minutes.

- Oxidative Degradation: Treat the drug solution with 6% H<sub>2</sub>O<sub>2</sub> and heat at 80°C for 30 minutes.
- Thermal Degradation: Keep the drug powder in an oven at 100°C for 24 hours.
- Photolytic Degradation: Expose the drug powder to UV irradiation at 254 nm for 3 hours.

After degradation, the solutions are diluted with the mobile phase to a suitable concentration and analyzed by the developed HPLC method.

## UV-Visible Spectrophotometric Method

A simple and cost-effective UV-Visible spectrophotometric method was developed and validated for the estimation of nizatidine in bulk and pharmaceutical dosage forms.

## Experimental Protocol

Objective: To quantify nizatidine using a validated UV-Visible spectrophotometric method.

Materials and Reagents:

- Nizatidine reference standard
- 0.1 N Hydrochloric acid (HCl)
- Nizatidine tablets

Equipment:

- UV-Visible Spectrophotometer
- Analytical balance
- Volumetric flasks
- Pipettes
- Whatman No. 41 filter paper

#### Procedure:

- Solvent Preparation (0.1 N HCl): Prepare 0.1 N HCl solution.
- Standard Stock Solution Preparation: Accurately weigh 100 mg of nizatidine and dissolve it in a 100 mL volumetric flask with 0.1 N HCl to get a concentration of 1000 µg/mL. From this, a working stock solution of 100 µg/mL is prepared by diluting 10 mL to 100 mL with 0.1 N HCl.
- Preparation of Calibration Curve: From the working stock solution, prepare a series of dilutions ranging from 5-40 µg/mL in 0.1 N HCl. Measure the absorbance of these solutions at 325 nm against 0.1 N HCl as a blank. Plot a graph of absorbance versus concentration.
- Sample Preparation: Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of nizatidine into a 100 mL volumetric flask. Add about 75 mL of 0.1 N HCl, shake for 15-20 minutes, and then make up the volume with 0.1 N HCl. Filter the solution using Whatman No. 41 filter paper. Dilute 10 mL of the filtrate to 100 mL with 0.1 N HCl.
- Analysis: Measure the absorbance of the sample solution at 325 nm and determine the concentration from the calibration curve.

## Method Validation

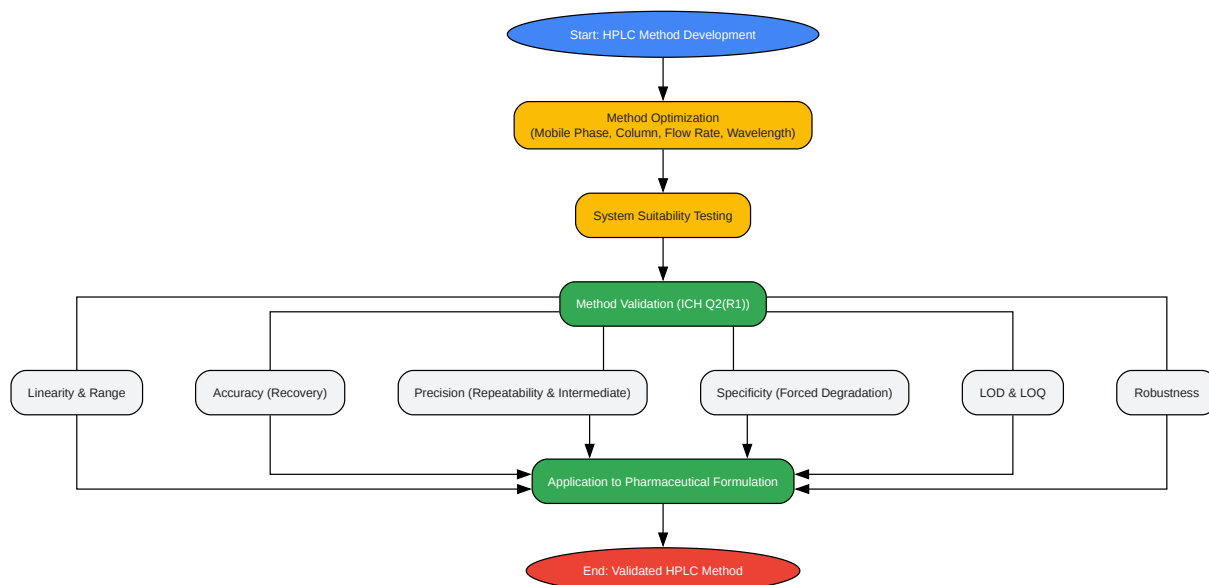
The UV-Visible spectrophotometric method was validated as per ICH guidelines.

Table 2: Summary of UV-Visible Spectrophotometric Method Validation Parameters

Parameter	Result
$\lambda_{\text{max}}$	325 nm
Linearity Range	5-40 µg/mL
Correlation Coefficient ( $r^2$ )	0.998
Regression Equation	$y = 0.025x + 0.005$
Accuracy (% Recovery)	Validated by recovery studies

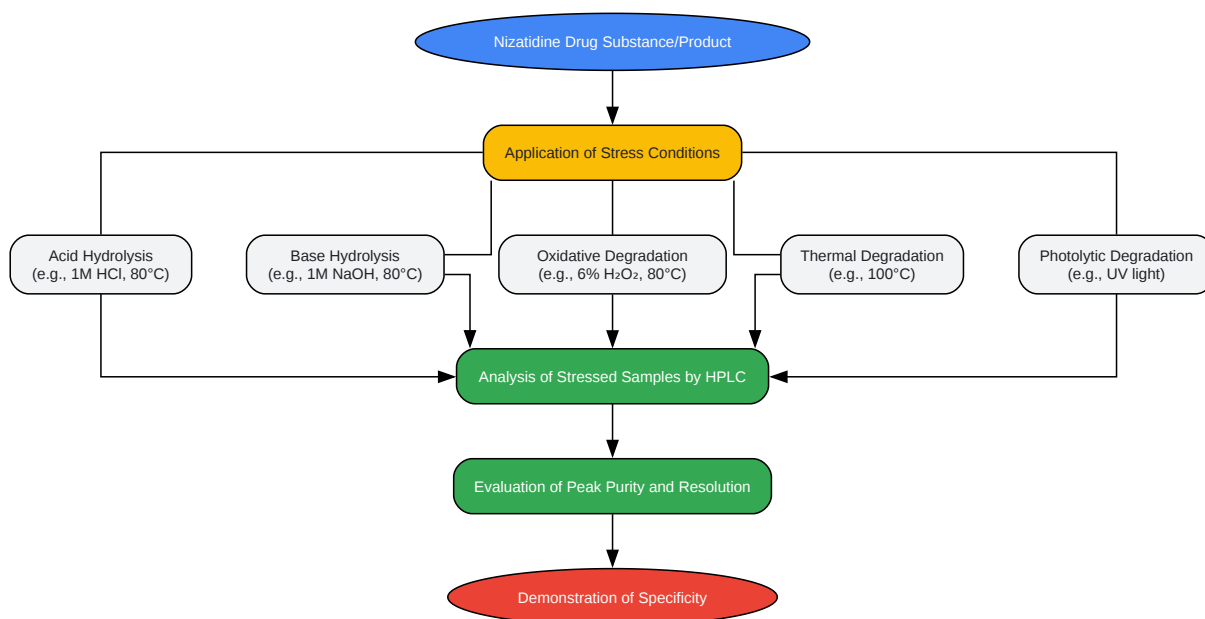
## Visualizations

The following diagrams illustrate the workflows for the analytical method validation of nizatidine.



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Caption: Workflow for HPLC Method Validation of Nizatidine.



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Caption: Workflow for Forced Degradation Studies of Nizatidine.

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## References

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